molecular formula C25H23Cl2IN2O4S2 B12737681 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide CAS No. 94158-25-5

3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide

Cat. No.: B12737681
CAS No.: 94158-25-5
M. Wt: 677.4 g/mol
InChI Key: XYDDQSVVNIJPCO-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of carboxyethyl and chlorobenzothiazolium groups. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazolium salts and derivatives, such as:

  • 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium chloride
  • 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium bromide

Uniqueness

The uniqueness of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, stability, and reactivity, making it suitable for particular applications that other similar compounds may not fulfill.

Properties

CAS No.

94158-25-5

Molecular Formula

C25H23Cl2IN2O4S2

Molecular Weight

677.4 g/mol

IUPAC Name

3-[(2Z)-2-[(2E)-2-[[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-chloro-1,3-benzothiazol-3-yl]propanoic acid;iodide

InChI

InChI=1S/C25H22Cl2N2O4S2.HI/c1-2-15(11-22-28(9-7-24(30)31)18-13-16(26)3-5-20(18)34-22)12-23-29(10-8-25(32)33)19-14-17(27)4-6-21(19)35-23;/h3-6,11-14H,2,7-10H2,1H3,(H-,30,31,32,33);1H

InChI Key

XYDDQSVVNIJPCO-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CCC(=O)O.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)Cl)CCC(=O)O.[I-]

Origin of Product

United States

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